molecular formula C13H12N4O2 B12941711 N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide CAS No. 867017-41-2

N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide

Cat. No.: B12941711
CAS No.: 867017-41-2
M. Wt: 256.26 g/mol
InChI Key: JOIQMCLVBFUUJO-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide typically involves the reaction of 4-nitrosobenzoyl chloride with 4,6-dimethyl-2-aminopyrimidine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrobenzamide.

    Reduction: N-(4,6-Dimethylpyrimidin-2-yl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of corrosion inhibitors for metals.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The nitroso group can also form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation .

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-Dimethylpyrimidin-2-yl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitroso group.

    N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrobenzamide: Similar structure but with a nitro group instead of a nitroso group.

    N-(4,6-Dimethylpyrimidin-2-yl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a nitroso group.

Uniqueness

N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitroso group can participate in specific redox reactions and form covalent bonds with biological macromolecules, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

867017-41-2

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-nitrosobenzamide

InChI

InChI=1S/C13H12N4O2/c1-8-7-9(2)15-13(14-8)16-12(18)10-3-5-11(17-19)6-4-10/h3-7H,1-2H3,(H,14,15,16,18)

InChI Key

JOIQMCLVBFUUJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC=C(C=C2)N=O)C

Origin of Product

United States

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